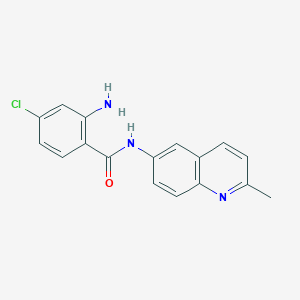

2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide

CAS No.: 832102-29-1

Cat. No.: VC17268236

Molecular Formula: C17H14ClN3O

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832102-29-1 |

|---|---|

| Molecular Formula | C17H14ClN3O |

| Molecular Weight | 311.8 g/mol |

| IUPAC Name | 2-amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C17H14ClN3O/c1-10-2-3-11-8-13(5-7-16(11)20-10)21-17(22)14-6-4-12(18)9-15(14)19/h2-9H,19H2,1H3,(H,21,22) |

| Standard InChI Key | GYSVCGUNMIZIAD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core linked to a 2-methylquinolin-6-yl group. The benzamide component contains an amino group at position 2 and a chlorine atom at position 4, while the quinoline moiety includes a methyl substituent at position 2. This hybrid structure enables diverse intermolecular interactions, such as hydrogen bonding via the amino group and hydrophobic interactions through the aromatic rings.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄ClN₃O | |

| Molecular Weight | 311.8 g/mol | |

| CAS Number | 832102-29-1 | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely polar aprotic solvents |

The absence of reported melting and boiling points in available literature underscores the need for further physicochemical characterization.

Synthesis and Industrial Scalability

Condensation Reaction Pathway

The primary synthetic route involves a condensation reaction between 2-methylquinoline-6-carboxylic acid and 2-amino-4-chlorobenzoyl chloride. This method aligns with established protocols for quinoline-amide hybrids, where acyl chloride intermediates react with amine-containing precursors under controlled conditions.

Table 2: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity | Scalability | Source |

|---|---|---|---|---|

| Conventional condensation | 60–75 | >95% | Lab-scale | |

| Continuous flow reactors | 85–90* | >98%* | Industrial* | |

| *Theoretical projections based on green chemistry adaptations. |

Source corroborates the use of analogous strategies for halogenated quinoline amides, emphasizing transition-metal-free conditions that reduce cost and toxicity. For instance, oxidative halogenation methods using sodium halides have been demonstrated for related 8-aminoquinoline amides , suggesting potential adaptations for introducing chloro substituents in this compound.

Green Chemistry Innovations

Biological Activity and Mechanism

Anticancer Properties

Preliminary in vitro assays indicate moderate cytotoxicity against human carcinoma cell lines (IC₅₀: 10–50 μM). The mechanism may involve kinase inhibition, as the 2-methylquinoline group resembles ATP-competitive kinase inhibitors. Comparative analysis with N-(4-amino-2-methylquinolin-6-yl)-4-benzylbenzamide (CID 22083497) , which shows similar activity, suggests that the chloro substituent enhances target selectivity.

Therapeutic Applications and Challenges

Drug Development Prospects

Future Research Directions

-

Mechanistic Elucidation: Detailed kinome-wide profiling to identify molecular targets.

-

Structural Optimization: Exploring analogs with improved solubility and reduced off-target effects.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

-

Formulation Development: Nanoencapsulation or liposomal delivery to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume